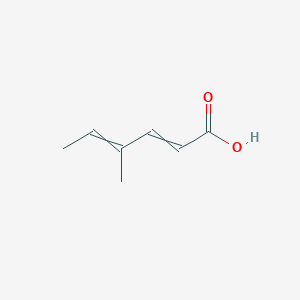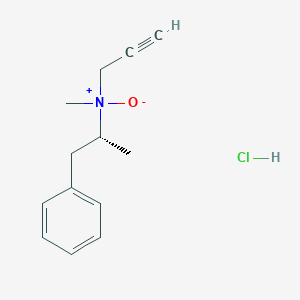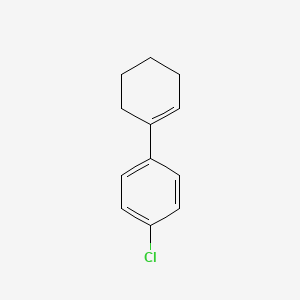
4'-Chloro-2,3,4,5-tetrahydro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl: is a chemical compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chlorine atom at the 4’ position and a tetrahydro structure in the biphenyl framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl typically involves the reaction of 4-chlorophenylboronic acid with cyclohexene in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often at temperatures around 70°C, and requires the use of a base such as barium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 4’ position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of biphenyl-4-carboxylic acid.
Reduction: Formation of 4’-chloro-2,3,4,5-tetrahydro-1,1’-biphenyl alcohol.
Substitution: Formation of 4’-methoxy-2,3,4,5-tetrahydro-1,1’-biphenyl.
Applications De Recherche Scientifique
Chemistry: 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: It serves as an intermediate in the synthesis of Venetoclax, a drug used for the treatment of chronic lymphocytic leukemia .
Industry: In the industrial sector, 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl is used in the production of materials with specific properties, such as polymers and resins. Its chemical stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl in biological systems involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of Venetoclax, it contributes to the inhibition of the BCL-2 protein, which plays a role in the regulation of apoptosis. By inhibiting BCL-2, Venetoclax induces apoptosis in cancer cells, thereby exerting its anti-cancer effects .
Comparaison Avec Des Composés Similaires
2’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl: Similar structure but with the chlorine atom at the 2’ position.
tert-butyl 4-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine-1-carboxylate: A derivative used in the synthesis of Venetoclax.
Uniqueness: 4’-Chloro-2,3,4,5-tetrahydro-1,1’-biphenyl is unique due to its specific substitution pattern and tetrahydro structure, which confer distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceutical agents highlights its significance in medicinal chemistry .
Propriétés
Numéro CAS |
17380-84-6 |
|---|---|
Formule moléculaire |
C12H13Cl |
Poids moléculaire |
192.68 g/mol |
Nom IUPAC |
1-chloro-4-(cyclohexen-1-yl)benzene |
InChI |
InChI=1S/C12H13Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9H,1-3,5H2 |
Clé InChI |
PQQHLHBKGIWDLD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-N-(2-methylpropyl)-N-[[(4S,5R)-2-oxo-4-(phenylmethyl)-5-oxazolidinyl]methyl]-benzenesulfonamide](/img/structure/B14092357.png)
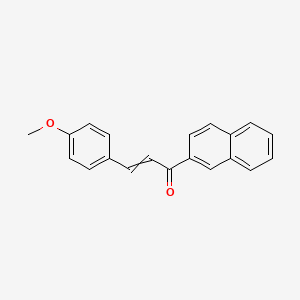
![2-[(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-YL]phenol](/img/structure/B14092369.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14092392.png)
![5-ethyl-4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14092394.png)
![3-(2-ethoxyethyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14092398.png)
![7-Chloro-1-(3-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092415.png)
![2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14092417.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide](/img/structure/B14092422.png)
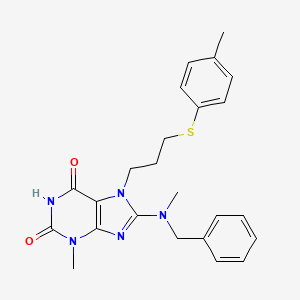
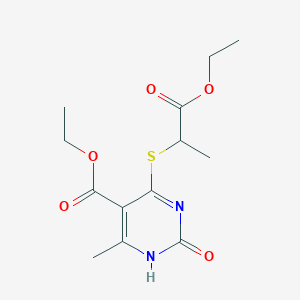
![Methyl 4-[7-methyl-3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14092444.png)
